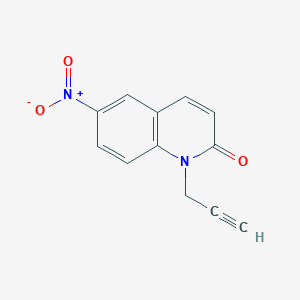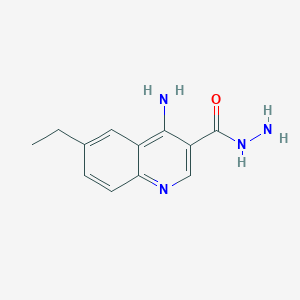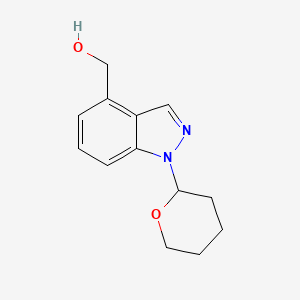
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two chlorine atoms and a cyclopropylethyl group attached to a pyrazinone ring, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one typically involves the reaction of cyclopropylamine with 2,3-dichloropyrazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at ambient temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenoxypyrazine-2-carboxamide: Known for its potent TGR5 agonist activity.
2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Studied as a JAK3 kinase inhibitor.
Uniqueness
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is unique due to its specific structural features, such as the presence of two chlorine atoms and a cyclopropylethyl group
Propiedades
Fórmula molecular |
C9H10Cl2N2O |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
3,5-dichloro-1-[(1S)-1-cyclopropylethyl]pyrazin-2-one |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(6-2-3-6)13-4-7(10)12-8(11)9(13)14/h4-6H,2-3H2,1H3/t5-/m0/s1 |
Clave InChI |
CMIZMWMZQJYCMT-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
SMILES canónico |
CC(C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


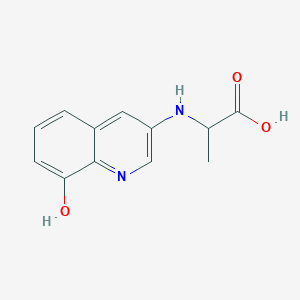
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)
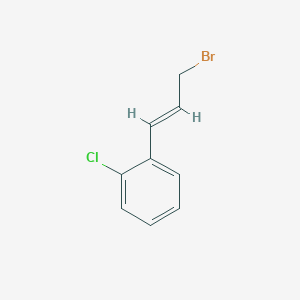



![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)
